Benzyl 6-isocyanohexanoate
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Overview
Description
Benzyl 6-isocyanohexanoate is an organic compound characterized by the presence of both benzyl and isocyano functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 6-isocyanohexanoate typically involves the reaction of benzyl halides with silver salts and trimethylsilyl cyanide, followed by cleavage of the carbon-silicon bond to afford the corresponding isocyanides . This method is advantageous due to its high yield and relatively mild reaction conditions.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for scalability and safety.
Chemical Reactions Analysis
Types of Reactions: Benzyl 6-isocyanohexanoate undergoes various chemical reactions, including:
Substitution: The isocyano group can participate in nucleophilic substitution reactions, forming a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Substitution: Reagents such as amines and alcohols are frequently used under mild conditions to form ureas and carbamates.
Major Products:
Oxidation: Benzylic alcohols and carboxylic acids.
Substitution: Ureas and carbamates.
Scientific Research Applications
Benzyl 6-isocyanohexanoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and in multicomponent reactions.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which Benzyl 6-isocyanohexanoate exerts its effects involves the reactivity of the isocyano group. This group can act as both a nucleophile and an electrophile, enabling it to participate in a variety of chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species.
Comparison with Similar Compounds
Benzyl isocyanate: Shares the isocyano functional group but differs in the length and structure of the carbon chain.
Benzyl isothiocyanate: Similar in structure but contains a sulfur atom, leading to different reactivity and applications.
Uniqueness: Benzyl 6-isocyanohexanoate is unique due to its extended carbon chain, which imparts different physical and chemical properties compared to shorter-chain isocyanides. This makes it particularly useful in applications requiring specific spatial and electronic characteristics.
Properties
CAS No. |
244221-07-6 |
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Molecular Formula |
C14H17NO2 |
Molecular Weight |
231.29 g/mol |
IUPAC Name |
benzyl 6-isocyanohexanoate |
InChI |
InChI=1S/C14H17NO2/c1-15-11-7-3-6-10-14(16)17-12-13-8-4-2-5-9-13/h2,4-5,8-9H,3,6-7,10-12H2 |
InChI Key |
PMEWCSIUDOWHBK-UHFFFAOYSA-N |
Canonical SMILES |
[C-]#[N+]CCCCCC(=O)OCC1=CC=CC=C1 |
Origin of Product |
United States |
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